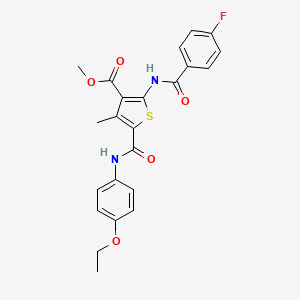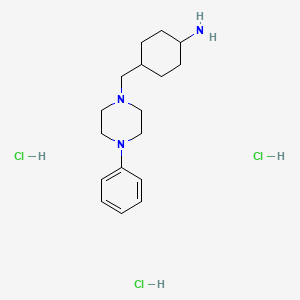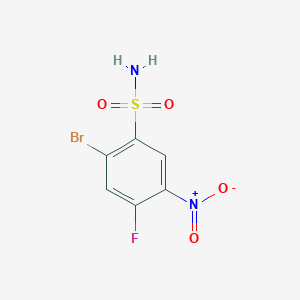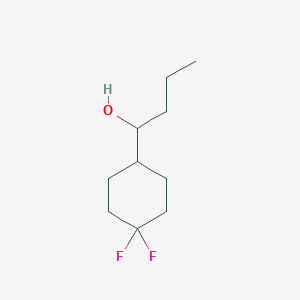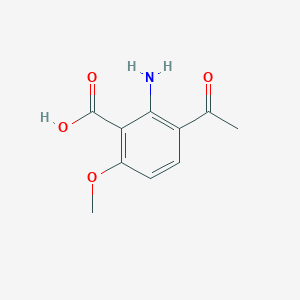![molecular formula C12H16F2N2 B12071805 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is an organic compound that features a pyrrolidine ring substituted with difluoro groups. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of maleic anhydride with aromatic amines, followed by ring closure and functionalization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. The pyrrolidine ring can also contribute to the compound’s biological activity by influencing its three-dimensional structure and stereochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.
3-Fluoro-2-(pyrrolidin-1-yl)pyridine: A fluorinated pyridine derivative with similar structural features.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine is unique due to the presence of both the difluoro groups and the pyrrolidine ring. This combination can enhance the compound’s biological activity and selectivity, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C12H16F2N2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)5-7-16(9-12)6-4-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2 |
Clé InChI |
MWPAQAMFRNBFFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




